molecular formula C9H12N2O B177695 N-(2-Aminophenyl)propanamide CAS No. 10268-79-8

N-(2-Aminophenyl)propanamide

Cat. No. B177695
CAS RN: 10268-79-8
M. Wt: 164.2 g/mol
InChI Key: PORLKFMRMIPKOR-UHFFFAOYSA-N
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Description

“N-(2-Aminophenyl)propanamide” is an organic compound with the molecular formula C9H12N2O . It is also known by the names 1-Amino-2-propionylamino-benzol, 2-Propionylamino-anilin, and 2-Propionamido-aniline .


Synthesis Analysis

The synthesis of N-(2-Aminophenyl)propanamide has been reported in the literature. One method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate . The process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .


Molecular Structure Analysis

The molecular structure of N-(2-Aminophenyl)propanamide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 164.09500 .

Scientific Research Applications

Anticonvulsant Activity

N-(2-Aminophenyl)propanamide derivatives have been explored for their potential anticonvulsant activities. A study synthesized a library of new hybrid compounds combining chemical fragments of well-known antiepileptic drugs, resulting in compounds that showed broad spectra of activity across various preclinical seizure models. Remarkably, one of these compounds demonstrated a distinctly better safety profile than clinically relevant antiepileptic drugs, such as ethosuximide, lacosamide, or valproic acid (Kamiński et al., 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of certain N-(2-Aminophenyl)propanamide derivatives have been studied extensively. For example, S-1, a member of potent selective androgen receptor modulators (SARMs), demonstrated low clearance, moderate volume distribution, and extensive metabolism in rats, suggesting its potential as a therapeutic agent for androgen-dependent diseases (Wu et al., 2006).

Gamma-Secretase Inhibition

The inhibitory activity of certain N-(2-Aminophenyl)propanamide derivatives on gamma-secretase has been researched, with compound E showing the ability to reduce amyloid beta-peptide levels, a critical factor in Alzheimer's disease research (Grimwood et al., 2005).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and evaluated for their immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, showing potential in modulating immune responses (Doria et al., 1991).

Antinociceptive Activity

Studies on propanamide derivatives like 3(2H)‐Pyridazinone and its antinociceptive activity revealed that these compounds, at certain doses, were more potent than aspirin in reducing pain, indicating their potential as pain-relief agents (Doğruer et al., 2000).

Chronobiotic Activity

The chronobiotic properties of certain N-(2-Aminophenyl)propanamide derivatives were studied, demonstrating their ability to alter circadian rhythms, which could be significant in treating sleep disorders or other circadian rhythm disruptions (Epperson et al., 2004).

properties

IUPAC Name

N-(2-aminophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORLKFMRMIPKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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